(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one
Description
The compound "(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one" belongs to the 3,5-diarylidene-4-piperidone (D4P) family, a class of molecules with demonstrated pharmaceutical relevance . Its structure features a piperidin-4-one core substituted at the 1-position with a methyl group and at the 3- and 5-positions with two identical (E)-configured benzylidene moieties. Each benzylidene group is further substituted with a 4-[(4-fluorophenyl)methoxy]phenyl unit, introducing para-fluorinated benzyloxy groups.
Properties
IUPAC Name |
(3E,5E)-3,5-bis[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29F2NO3/c1-37-20-28(18-24-6-14-32(15-7-24)39-22-26-2-10-30(35)11-3-26)34(38)29(21-37)19-25-8-16-33(17-9-25)40-23-27-4-12-31(36)13-5-27/h2-19H,20-23H2,1H3/b28-18+,29-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXGVNGMQHIIAH-UOSOPFLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Electronic Effects
Electron-Withdrawing Groups (EWGs):
- The title compound’s 4-fluorobenzyloxy substituents enhance metabolic stability via fluorine’s electronegativity while maintaining moderate lipophilicity .
- In contrast, 3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one () features nitro groups, which are stronger EWGs. This increases reactivity in charge-transfer interactions but may reduce bioavailability due to higher polarity .
- 3,5-Bis[(2-fluorophenyl)methylidene]-1-benzylpiperidin-4-one () has ortho-fluoro substituents, introducing steric hindrance that may limit planar stacking with biological targets compared to the para-substituted title compound .
- Electron-Donating Groups (EDGs): 3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one () contains methoxy groups, increasing electron density on the aromatic rings.
Substituent Steric and Hydrophobic Effects
Bulkier Substituents:
- 3,5-Bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one () incorporates tert-butyl groups, significantly increasing hydrophobicity and membrane permeability but reducing aqueous solubility .
- The title compound’s 4-fluorobenzyloxy groups balance moderate bulk with polarity, optimizing solubility and bioavailability .
- Ring Size Variations: (3E,5E)-3,5-bis((4-fluoro-3-nitrophenyl)methylidene)-1-(prop-2-enoyl)azepan-4-one () replaces the piperidinone core with a 7-membered azepanone ring.
Crystallographic and Structural Trends
- X-ray analyses (e.g., ) reveal that D4P derivatives adopt extended conformations due to the flanking diarylidene substituents. The title compound’s para-substituted benzyloxy groups likely promote planar stacking in crystal lattices, similar to 3,5-bis[(4-chlorophenyl)methylidene] analogs . Ortho-substituted derivatives (e.g., 2-fluoro in ) exhibit distorted geometries, reducing crystallinity .
Pharmacological Implications
- D4P derivatives are explored for anticancer, anti-inflammatory, and antimicrobial activities. The title compound’s 4-fluorobenzyloxy groups may enhance target selectivity compared to non-halogenated analogs (e.g., 3,5-dibenzylidenepiperidin-4-one in ) .
- Nitro-substituted analogs () show higher reactivity in pro-drug activation but face toxicity challenges .
Comparative Data Table
*Molecular formulas estimated based on structural analogs where direct data is unavailable.
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